molecular formula C16H14Cl2N2O3 B5125261 N-(2-chlorobenzyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide

N-(2-chlorobenzyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide

Cat. No. B5125261
M. Wt: 353.2 g/mol
InChI Key: FGWOOPAZCQJYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CB-2, and it belongs to the family of benzamides. CB-2 has been synthesized using various methods, and it has shown promising results in scientific research applications.

Mechanism of Action

CB-2 exerts its effects by binding to the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. CB-2 activation leads to the inhibition of inflammatory mediators and the promotion of anti-inflammatory mediators, resulting in reduced inflammation and oxidative stress. CB-2 activation has also been found to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CB-2 has been found to have various biochemical and physiological effects, including the inhibition of inflammatory mediators, the promotion of anti-inflammatory mediators, the induction of apoptosis in cancer cells, and the reduction of pain sensitivity and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using CB-2 in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit cancer cell growth, its neuroprotective effects, and its potential for pain management. The limitations of using CB-2 in lab experiments include the need for further research to determine its safety and efficacy, the need for optimization of the synthesis method to improve yield and purity, and the need for more studies to determine its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research and development of CB-2. These include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the potential side effects of CB-2.
3. Development of novel CB-2 analogs with improved efficacy and safety profiles.
4. Investigation of the potential use of CB-2 in combination with other drugs for cancer treatment and pain management.
5. Investigation of the potential use of CB-2 in the treatment of neurodegenerative diseases.
6. Investigation of the potential use of CB-2 in the treatment of inflammatory diseases.
Conclusion:
In conclusion, CB-2 is a chemical compound that has shown promising results in scientific research applications. CB-2 has potential applications in various fields, including cancer treatment, neuroprotection, and pain management. CB-2 exerts its effects by binding to the CB2 receptor and inhibiting inflammatory mediators, promoting anti-inflammatory mediators, inducing apoptosis in cancer cells, and reducing pain sensitivity and inflammation. The advantages of using CB-2 in lab experiments include its potential applications in various fields of scientific research, while the limitations include the need for further research to determine its safety and efficacy. The future directions for the research and development of CB-2 include further optimization of the synthesis method, investigation of potential side effects, and development of novel CB-2 analogs with improved efficacy and safety profiles.

Synthesis Methods

CB-2 can be synthesized using various methods, including the reaction of 2-chlorobenzylamine with 5-chloro-2-methoxybenzoyl chloride in the presence of a base. Another method involves the reaction of 2-chlorobenzylamine with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent. The yield and purity of CB-2 depend on the synthesis method used.

Scientific Research Applications

CB-2 has shown potential applications in various fields of scientific research, including cancer treatment, neuroprotection, and pain management. CB-2 has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. CB-2 has also been found to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. CB-2 has shown promising results in pain management by reducing pain sensitivity and inflammation.

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[(2-chlorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c1-23-14-7-6-11(17)8-13(14)20-16(22)15(21)19-9-10-4-2-3-5-12(10)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWOOPAZCQJYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide

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